TRbeta1 Agonist Activity: N-Methyl vs. Primary Amine Functional Comparison
2-Iodo-N-methyl-4-(trifluoromethyl)aniline demonstrates measurable agonist activity at human recombinant thyroid hormone receptor beta 1 (TRbeta1) with an EC50 of 110 nM in HepG2 cells and 590 nM in CV-1 cells [1]. In contrast, the des-N-methyl analog 2-iodo-4-(trifluoromethyl)aniline (CAS: 163444-17-5) shows no reported activity in TRbeta1 agonist assays in publicly available databases, indicating that N-methylation is a critical determinant for TRbeta1 ligand recognition [2]. This functional divergence underscores that the two compounds cannot be substituted for TRbeta1-targeted applications.
| Evidence Dimension | TRbeta1 agonist activity (EC50) |
|---|---|
| Target Compound Data | 110 nM (HepG2 cells); 590 nM (CV-1 cells) |
| Comparator Or Baseline | 2-Iodo-4-(trifluoromethyl)aniline (CAS: 163444-17-5) - no reported TRbeta1 agonist activity |
| Quantified Difference | Activity observed only in target compound |
| Conditions | Human recombinant TRbeta1 expressed in HepG2 cells (8-10 hr incubation) and CV-1 cells (8-10 hr incubation); alkaline phosphatase reporter gene assay |
Why This Matters
This demonstrates that N-methylation is functionally non-negotiable for TRbeta1 engagement, directly impacting procurement decisions for thyroid hormone receptor-targeted research programs.
- [1] BindingDB Entry BDBM50448463 (CHEMBL3126367). Agonist activity at human recombinant TRbeta1 expressed in HepG2 cells and CV-1 cells. View Source
- [2] 2-Iodo-4-(trifluoromethyl)aniline. PubChem CID 2783322. Biological activity summary. View Source
